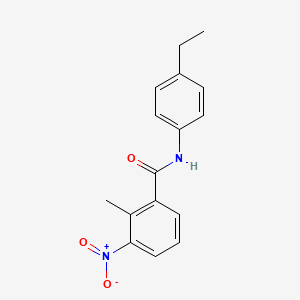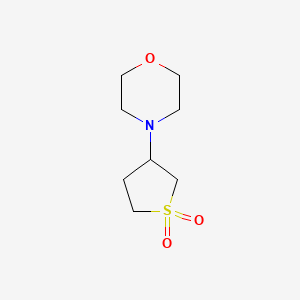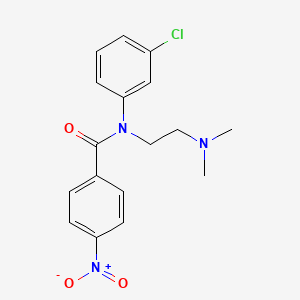
N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etilfenil)-2-metil-3-nitrobenzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un grupo etil unido al anillo fenilo y un grupo nitro unido a la estructura de la benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-etilfenil)-2-metil-3-nitrobenzamida generalmente implica un proceso de varios pasos. Un método común incluye la nitración de 2-metilbenzamida seguida de la introducción del grupo 4-etilfenilo. La reacción de nitración generalmente se lleva a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico a bajas temperaturas para asegurar la introducción selectiva del grupo nitro.
Métodos de producción industrial
En un entorno industrial, la producción de N-(4-etilfenil)-2-metil-3-nitrobenzamida puede implicar reactores de nitración a gran escala con control preciso de la temperatura para optimizar el rendimiento y la pureza. Los pasos subsecuentes implican el acoplamiento del intermedio nitrado con 4-etilfenilamina en condiciones controladas para formar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-etilfenil)-2-metil-3-nitrobenzamida puede sufrir varias reacciones químicas, que incluyen:
Reducción: El grupo nitro puede reducirse a un grupo amina utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: El compuesto puede participar en reacciones de sustitución aromática electrófila, donde el grupo nitro puede ser reemplazado por otros sustituyentes en condiciones específicas.
Reactivos y condiciones comunes
Reducción: Los reactivos comunes incluyen hidrógeno gaseoso con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Se utilizan a menudo reactivos como los halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador ácido de Lewis (por ejemplo, cloruro de aluminio).
Productos principales formados
Reducción: El producto principal es N-(4-etilfenil)-2-metil-3-aminobenzamida.
Sustitución: Dependiendo del sustituyente introducido, se pueden formar varios derivados de N-(4-etilfenil)-2-metil-3-nitrobenzamida.
Aplicaciones Científicas De Investigación
N-(4-etilfenil)-2-metil-3-nitrobenzamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente por sus interacciones con dianas biológicas.
Ciencia de materiales: El compuesto se explora por su uso en la síntesis de materiales avanzados con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Los investigadores investigan sus efectos en varios sistemas biológicos para comprender sus posibles beneficios terapéuticos y mecanismos de acción.
Mecanismo De Acción
El mecanismo por el cual N-(4-etilfenil)-2-metil-3-nitrobenzamida ejerce sus efectos involucra su interacción con dianas moleculares específicas. El grupo nitro puede participar en reacciones redox, influyendo en la actividad del compuesto. Además, la estructura de la benzamida permite interacciones con proteínas y enzimas, potencialmente modulando su función.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-etilfenil)-4-metoxibenzensulfonamida
- N-(4-metilfenil)-2-metil-3-nitrobenzamida
Singularidad
N-(4-etilfenil)-2-metil-3-nitrobenzamida es única debido a la posición específica de los grupos etil y nitro, que pueden influir en su reactividad química y actividad biológica. La presencia del grupo nitro lo convierte en un compuesto versátil para diversas transformaciones químicas, mientras que el grupo etil puede afectar su lipofilia e interacción con membranas biológicas.
Este artículo detallado proporciona una descripción general completa de N-(4-etilfenil)-2-metil-3-nitrobenzamida, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
346723-63-5 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-3-12-7-9-13(10-8-12)17-16(19)14-5-4-6-15(11(14)2)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
Clave InChI |
FYAHTBQHIYMUTC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)





![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)




![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)
